molecular formula C17H9N3O2 B14346595 [2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile CAS No. 90681-65-5

[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile

Cat. No.: B14346595
CAS No.: 90681-65-5
M. Wt: 287.27 g/mol
InChI Key: GBCQVIBDCWWAIC-UHFFFAOYSA-N
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Description

[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the family of quinone imines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of [2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile typically involves the reaction of quinone imines with appropriate reagents under controlled conditions. One common method involves the halogenation of quinone imines, followed by hydrohalogenation to yield the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that are crucial for its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to [2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile include other quinone imines and quinomethanes These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications

Properties

CAS No.

90681-65-5

Molecular Formula

C17H9N3O2

Molecular Weight

287.27 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)-1,3-benzoxazin-4-ylidene]propanedinitrile

InChI

InChI=1S/C17H9N3O2/c18-9-11(10-19)16-13-6-2-4-8-15(13)22-17(20-16)12-5-1-3-7-14(12)21/h1-8,21H

InChI Key

GBCQVIBDCWWAIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C#N)C#N)C3=CC=CC=C3O2)O

Origin of Product

United States

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